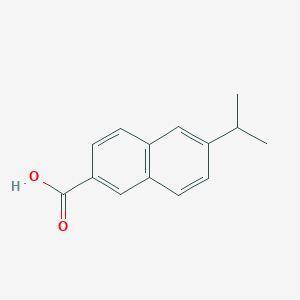

2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-

Description

Contextualization of Naphthalene (B1677914) Carboxylic Acid Derivatives in Contemporary Chemical Research

Naphthalene carboxylic acid derivatives represent a versatile and highly significant class of compounds in modern chemical research. The rigid, aromatic, bicyclic structure of the naphthalene scaffold serves as a foundational building block in numerous applications, ranging from medicinal chemistry to materials science. rasayanjournal.co.innih.gov In the pharmaceutical realm, naphthalene-based molecules have been extensively explored for a wide array of therapeutic applications, including as anti-inflammatory, antimicrobial, antiviral, anticancer, and antihypertensive agents. nih.gov A prominent example is the non-steroidal anti-inflammatory drug (NSAID) Naproxen, which is a naphthaleneacetic acid derivative. mdpi.com The carboxylic acid functional group, in particular, imparts properties that are crucial for biological activity and for use as a synthetic intermediate. researchgate.net

Beyond medicine, these derivatives are pivotal in materials science. Notably, 2,6-Naphthalenedicarboxylic acid is a key monomer in the production of high-performance polyesters like polyethylene (B3416737) naphthalate (PEN). researchgate.net PEN exhibits superior thermal and mechanical properties compared to conventional polyesters, making it valuable in advanced applications. Other derivatives are used as intermediates in the synthesis of dyes, pigments, and agricultural chemicals. wikipedia.orgnewworldencyclopedia.org The functionalization of the naphthalene ring with groups such as hydroxyl, amino, or alkyl moieties allows for the fine-tuning of the molecule's physical and chemical properties, making naphthalene carboxylic acids a rich platform for scientific discovery and industrial application. newworldencyclopedia.orgbiosynth.com

Historical Trajectories of Academic Inquiry into Naphthalene Scaffolds and Isopropyl Substitutions

The academic journey of the naphthalene scaffold began in the early 1820s, when it was first isolated as a white crystalline solid from the distillation of coal tar. wikipedia.orgguidechem.comencyclopedia.com The name "naphthaline" was proposed by chemist John Kidd in 1821, reflecting its origin from naphtha, a term for volatile hydrocarbon mixtures. wikipedia.orgetymonline.com The compound's correct molecular formula, C₁₀H₈, was determined by Michael Faraday in 1826, and its now-iconic structure of two fused benzene (B151609) rings was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later. wikipedia.orgnewworldencyclopedia.orgguidechem.com This foundational work established naphthalene as the simplest polycyclic aromatic hydrocarbon and opened the door to centuries of chemical exploration. wikipedia.org

The substitution of the naphthalene core with various functional groups has been a central theme of its academic inquiry. Alkylation, the addition of alkyl groups like the isopropyl group, is a key modification strategy. The isopropyl group, a branched three-carbon substituent, is valued in organic chemistry for its unique steric and electronic properties. fiveable.mepearson.com Its presence can influence a molecule's reactivity, selectivity in chemical reactions, and physical characteristics such as solubility and boiling point. fiveable.me In the context of naphthalene, alkylation with propylene (B89431) yields diisopropylnaphthalenes, which have found utility as nonvolatile liquids in ink formulations. wikipedia.org Furthermore, specific isomers such as 6-isopropyl-2-naphthol are recognized as valuable raw materials for producing synthetic resins, fibers, and medicines, highlighting the industrial relevance of introducing isopropyl groups onto the naphthalene scaffold. google.com This historical development underscores a deliberate progression from the discovery of a basic hydrocarbon to its sophisticated functionalization for targeted applications.

Identification of Knowledge Gaps and Research Imperatives for 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- within Chemical Science

Despite the extensive research into naphthalene carboxylic acids and the established utility of isopropyl-substituted naphthalenes, a significant knowledge gap exists specifically for 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-. A review of scientific literature reveals a notable scarcity of dedicated studies on its synthesis, characterization, and potential applications. This contrasts sharply with the wealth of information available for other 6-substituted-2-naphthoic acid derivatives, which have been investigated for a variety of purposes.

To illustrate this gap, the table below summarizes research findings for closely related analogs of the target compound.

| Compound Name | CAS Number | Key Research Findings & Applications |

| 6-Hydroxy-2-naphthoic acid | 16712-64-4 | Used as a monomer for high-performance liquid-crystal polymers and engineering plastics. psu.edusigmaaldrich.com |

| 6-Methoxy-2-naphthoic acid | 2471-70-7 | An active metabolite of the NSAID Nabumetone; known to inhibit COX-1 and COX-2 enzymes. echemi.com |

| 6-Bromo-2-naphthoic acid | 5771-93-7 | Studied for its vibrational and spectral properties; used as a synthetic intermediate. sigmaaldrich.com |

| 2,6-Naphthalenedicarboxylic acid | 1141-38-4 | A crucial monomer for producing advanced polyesters (e.g., PEN) with high thermal stability. researchgate.netgoogle.com |

This comparative analysis underscores that while the 6-substituted-2-naphthoic acid framework is of considerable scientific interest, 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- remains an under-investigated molecule.

Based on this identified knowledge gap, several research imperatives emerge:

Synthetic Pathways and Characterization: There is a need for the development and optimization of efficient synthetic routes to produce high-purity 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-. Comprehensive characterization using modern spectroscopic and analytical techniques is essential to establish its fundamental chemical and physical properties.

Polymer Chemistry: Drawing parallels with 6-hydroxy-2-naphthoic acid and 2,6-naphthalenedicarboxylic acid, the title compound should be investigated as a potential monomer or co-monomer. researchgate.netpsu.edu The bulky, hydrophobic isopropyl group could impart unique properties such as improved solubility, altered thermal characteristics, or modified mechanical performance to resulting polyesters or other polymers.

Medicinal Chemistry Exploration: Given that many naphthalene carboxylic acids exhibit biological activity, screening 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- for pharmacological potential is a logical next step. Its structure, which combines the naphthalene core of drugs like Naproxen with an isopropyl group, warrants investigation for anti-inflammatory, analgesic, or antimicrobial properties. nih.govresearchgate.net

Intermediate for Organic Synthesis: The compound could serve as a versatile building block for more complex molecules. Its carboxylic acid handle allows for a wide range of chemical transformations, potentially leading to novel dyes, agrochemicals, or specialized ligands for catalysis. wikipedia.orgnewworldencyclopedia.org

Addressing these research imperatives would fill a clear void in the chemical literature and could unlock new applications for this unexplored member of the naphthalene carboxylic acid family.

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-ylnaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-9(2)10-3-4-12-8-13(14(15)16)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUZYJIVNOGGHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548883 | |

| Record name | 6-(Propan-2-yl)naphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103091-56-1 | |

| Record name | 6-(Propan-2-yl)naphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Naphthalenecarboxylic Acid, 6 1 Methylethyl and Its Structural Analogues

Regioselective and Stereoselective Synthesis of the Naphthalene (B1677914) Core with Isopropyl and Carboxylic Acid Functionalities

The construction of the 6-isopropyl-2-naphthoic acid framework necessitates methods that can selectively install functional groups at the C2 and C6 positions of the naphthalene ring system. Traditional methods often involve multi-step sequences starting from pre-functionalized precursors. Modern approaches, however, aim for more direct and efficient routes.

One general strategy involves the elaboration of fluorinated phenylacetic acids into 2-(fluoroaryl)glutaric acids with differential ester groups. acs.org Subsequent selective hydrolysis, intramolecular Friedel–Crafts cyclization, and aromatization can furnish the desired naphthalene skeleton. acs.org While this demonstrates a route to substituted naphthoic acids, achieving the specific 6-isopropyl substitution would require a carefully chosen starting phenylacetic acid.

Another powerful technique is the palladium-catalyzed annulation of internal alkynes, which forms two new carbon-carbon bonds in a single step and can produce highly substituted naphthalenes in excellent yields. acs.orgresearchgate.net The regioselectivity of this process is dependent on the substituents of the starting materials, offering a potential pathway to control the placement of the isopropyl and a precursor to the carboxylic acid group.

Research findings have demonstrated various routes for synthesizing naphthoic acids, such as the hydrolysis of α-naphthyl cyanide or the reaction of α-naphthylmagnesium bromide with carbon dioxide. orgsyn.org Adapting these methods for regioselective synthesis requires starting with a naphthalene core already bearing the isopropyl group at the 6-position, which can be achieved through Friedel-Crafts alkylation of naphthalene, though this can sometimes lead to mixtures of isomers.

Functionalization Strategies for the Isopropyl and Carboxylic Acid Moieties in 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-

Once the 6-isopropyl-2-naphthalenecarboxylic acid core is synthesized, the existing functional groups can be further modified to create a diverse range of derivatives.

Functionalization of the Isopropyl Group: The isopropyl group, while often considered sterically bulky and relatively inert, can undergo functionalization. rsc.org Benzylic C-H bonds, such as those in the isopropyl group attached to the naphthalene ring, are susceptible to oxidation. Catalytic systems, particularly those involving N-Hydroxyphthalimide (NHPI), can be employed for the aerobic oxidation of such alkylaromatic compounds, potentially converting the tertiary C-H bond of the isopropyl group into a hydroperoxide, which can then be transformed into an alcohol or ketone.

Functionalization of the Carboxylic Acid Moiety: The carboxylic acid group is a highly versatile functional handle for synthetic transformations. nih.gov It can readily be converted into a variety of other functional groups, providing access to a wide array of structural analogues. Common transformations include:

Esterification: Reaction with alcohols under acidic conditions or using coupling agents to form esters.

Amidation: Reaction with amines using coupling agents to form amides. Aryl carboxamides are important structural units in many biologically active compounds. acs.org

Reduction: Reduction to the corresponding alcohol, 2-(hydroxymethyl)-6-isopropylnaphthalene, can be achieved using reducing agents like lithium aluminum hydride.

Acyl Halide Formation: Conversion to an acyl chloride or bromide, which are highly reactive intermediates for further functionalization.

Directing Group: The carboxylic acid or its derivatives (e.g., amides) can act as a directing group in C-H functionalization reactions, guiding the installation of new substituents at specific positions on the naphthalene ring. researchgate.net

These strategies allow for the systematic modification of the lead compound, enabling the exploration of structure-activity relationships in medicinal chemistry or the fine-tuning of properties for materials science applications.

Catalytic Systems in the Synthesis of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- Precursors and Derivatives

Modern organic synthesis heavily relies on catalytic systems to achieve high efficiency, selectivity, and sustainability. The synthesis of substituted naphthalenes is no exception, with several catalytic approaches being pivotal.

Palladium catalysis is a cornerstone for constructing complex aromatic systems. researchgate.net

C-H Arylation: Direct C-H arylation allows for the formation of C-C bonds between the naphthalene core and an aryl group without the need for pre-functionalization (e.g., halogenation) of the naphthalene ring. researchgate.netacs.org By using directing groups, high regioselectivity can be achieved. For instance, a directing group at the C1 position of naphthalene can guide arylation to the C8 position. rsc.org While direct C-H functionalization of an unsubstituted naphthalene often favors the α-position, tuning the catalyst and ligands can alter this selectivity. acs.orgrsc.org This method could be used to build more complex derivatives from the target molecule.

Annulation: Palladium-catalyzed annulation reactions are powerful for building the naphthalene ring itself. acs.org These reactions typically involve the coupling of an ortho-functionalized benzene (B151609) derivative with an alkyne or another coupling partner. acs.orgthieme-connect.comresearchgate.net For example, a process involving the coupling of an aryl iodide with two equivalents of a ketone can generate substituted naphthalenes in a regioselective manner. acs.org This approach could be strategically employed to construct the 6-isopropyl-2-naphthalenecarboxylic acid skeleton by choosing appropriately substituted starting materials.

| Reaction Type | Catalyst/Reagents | Key Feature | Potential Application |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂, Diimine Ligand | Highly site- and chemoselective arylation of naphthalene. acs.org | Further functionalization of the naphthalene core. |

| Alkyne Annulation | Pd(II) catalyst, Cu(OAc)₂ oxidant | Construction of cyclopenta[b]naphthalene-1,4-diones from 2-hydroxy-3-(heteroaryl)naphthalene-1,4-diones. thieme-connect.com | Synthesis of complex, fused-ring derivatives. |

| Ketone Annulation | Bimetallic Pd(I)/Pd(II) complexes | Coupling of an aryl iodide with 2 equivalents of a ketone to form a disubstituted naphthalene. acs.org | Regioselective construction of the naphthalene core. |

The combination of N-Hydroxyphthalimide (NHPI) with transition metal co-catalysts (commonly cobalt salts) provides a potent system for the aerobic oxidation of C-H bonds, particularly in alkylaromatic compounds. researchgate.netorganic-chemistry.orgnih.gov This methodology is highly relevant for the synthesis of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- from a precursor such as 6-isopropyl-2-methylnaphthalene.

The mechanism involves the in-situ generation of the phthalimide (B116566) N-oxyl (PINO) radical. nih.govnih.govmdpi.com This radical is a powerful hydrogen atom abstractor, capable of selectively cleaving weak C-H bonds, such as the benzylic C-H bonds of an alkyl side chain on the naphthalene ring. nih.govresearchgate.net

Mechanism Steps:

The Co(II) co-catalyst facilitates the formation of the PINO radical from NHPI in the presence of oxygen. nih.gov

The PINO radical abstracts a hydrogen atom from the alkyl group (e.g., a methyl or isopropyl group) on the naphthalene ring, forming a carbon-centered radical. mdpi.com

This radical reacts with molecular oxygen (O₂) to form a peroxyl radical.

The peroxyl radical can then undergo further reactions to yield hydroperoxides, alcohols, ketones, or, in the case of a methyl group, ultimately the carboxylic acid. researchgate.net

This catalytic system is effective for the oxidation of a wide range of hydrocarbons and has been applied to pharmaceutically relevant molecules bearing various heterocycles. nih.govnih.gov The reaction conditions are typically mild, utilizing molecular oxygen or air as the terminal oxidant, which aligns with green chemistry principles. organic-chemistry.org

| Substrate Type | Product Type | Key Advantage | Reference |

|---|---|---|---|

| Alkylarenes (e.g., toluenes) | Carboxylic Acids, Ketones | Uses air/O₂ as the oxidant under mild conditions. | researchgate.net |

| N-Alkylamides | Imides, Aldehydes, Carboxylic Acids | High selectivity depending on the nature of the alkyl group. nih.gov | nih.gov |

| Acetals | Esters | Efficient and environmentally friendly alternative to toxic reagents. organic-chemistry.org | organic-chemistry.org |

| Benzylic Methylenes in Heterocycles | (Hetero)aryl Ketones | Tolerates diverse heterocycles common in pharmaceuticals. nih.gov | nih.gov |

Lewis acid catalysis provides unique pathways for skeletal rearrangements to form complex aromatic structures. A notable example is the Lewis acid-mediated rearrangement of oxabenzonorbornadienes to produce 1-hydroxy-2-naphthoic acid esters. nih.govescholarship.orgnih.gov This methodology offers access to novel substitution patterns on the naphthoic acid core. nih.govacs.org

In this transformation, a Lewis acid such as boron trifluoride diethyl etherate promotes a 1,2-acyl shift. escholarship.org The reaction proceeds through the formation of a carbocation intermediate, followed by the migration of an acyl group and subsequent rearomatization to yield the stable naphthol derivative. nih.gov The choice of Lewis acid and reaction conditions (solvent, temperature) is crucial for optimizing the yield and preventing decomposition. escholarship.org While this specific rearrangement leads to 1-hydroxy-2-naphthoic acid derivatives, the principle of using Lewis acids to orchestrate bond migrations is a powerful tool in the synthesis of substituted aromatic carboxylic acids. It highlights the potential for designing novel precursors that could rearrange to the desired 2-naphthalenecarboxylic acid framework. nih.govresearchgate.net

Green Chemistry Principles in the Synthesis of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-

Applying the principles of green chemistry to the synthesis of fine chemicals is essential for sustainable industrial development. nih.gov The synthesis of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- can be made more environmentally benign by incorporating these principles. rsc.orgnih.gov

Prevention: Designing syntheses to minimize waste is preferable to treating waste after it is created. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Annulation and C-H functionalization reactions are often superior to classical multi-step syntheses in this regard. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. nih.gov The palladium-catalyzed and NHPI-mediated oxidation methods discussed are prime examples. They reduce waste by using small amounts of catalysts that can be recycled, in principle.

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources, such as biomass, can reduce reliance on petrochemical feedstocks. nih.gov

Safer Solvents and Auxiliaries: Efforts should be made to use less hazardous solvents or to eliminate them entirely. nih.gov For example, some NHPI-catalyzed oxidations can be performed under solvent-free conditions. promonograph.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. nih.gov Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input. rsc.org

By selecting catalytic routes that use air as the terminal oxidant (e.g., NHPI systems), minimizing the use of protecting groups, and choosing reactions with high atom economy, the synthesis of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- can be aligned with the goals of green and sustainable chemistry.

Derivatization Strategies: Expanding the Chemical Space of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- Analogues

The structural framework of 6-isopropyl-2-naphthoic acid offers multiple sites for chemical modification, allowing for the systematic exploration of its chemical space. Key strategies involve transformations of the carboxylic acid moiety, substitutions on the aromatic naphthalene core, and the introduction of chirality.

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid group is a primary site for derivatization, readily undergoing esterification and amidation to produce a wide array of functional analogues.

Esterification:

The conversion of 6-isopropyl-2-naphthoic acid to its corresponding esters can be achieved through various established methods. The choice of method often depends on the steric hindrance of the alcohol and the desired reaction conditions.

Fischer-Speier Esterification: This classical method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) masterorganicchemistry.com. The reaction is typically performed with an excess of the alcohol to drive the equilibrium towards the ester product. For the synthesis of simple alkyl esters of 6-isopropyl-2-naphthoic acid, this method is often effective.

Steglich Esterification: For more sterically hindered alcohols, where the Fischer-Speier method may be inefficient, the Steglich esterification offers a milder and more effective alternative. This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

Other Methods: Other reagents and conditions can also be employed, including the use of diazomethane (B1218177) for the preparation of methyl esters, or the conversion of the carboxylic acid to an acid chloride followed by reaction with an alcohol.

| Esterification Method | Reagents | Conditions | Applicability for 6-isopropyl-2-naphthoic acid |

| Fischer-Speier | Alcohol, H₂SO₄ or TsOH (catalytic) | Reflux | Suitable for simple, unhindered alcohols. |

| Steglich | Alcohol, DCC, DMAP (catalytic) | Room Temperature | Effective for a wide range of alcohols, including sterically hindered ones. |

| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol | Varies | A two-step process that is generally high-yielding. |

Amidation:

The synthesis of amides from 6-isopropyl-2-naphthoic acid introduces a key structural motif found in many biologically active molecules. Similar to esterification, a variety of coupling reagents can be employed.

Carbodiimide-Mediated Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve yields.

Acid Chloride Route: Conversion of the carboxylic acid to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine is a robust and high-yielding method for amide bond formation.

| Amidation Method | Reagents | Conditions | Applicability for 6-isopropyl-2-naphthoic acid |

| Carbodiimide Coupling | Amine, DCC or EDC, HOBt | Room Temperature | Widely applicable for a variety of amines. |

| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Amine | Varies | A reliable two-step method for most amines. |

| Other Coupling Reagents | HATU, HBTU, PyBOP | Room Temperature | Often used for challenging couplings, such as with hindered amines. |

Modifications and Substitutions on the Naphthalene Aromatic Ring System

The naphthalene ring of 6-isopropyl-2-naphthoic acid is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups at specific positions. The directing effects of the existing substituents (the carboxylic acid and the isopropyl group) play a crucial role in determining the regioselectivity of these reactions.

The carboxylic acid group is a deactivating, meta-directing group, while the isopropyl group is an activating, ortho-, para-directing group. In electrophilic aromatic substitution reactions on naphthalene, substitution generally occurs preferentially at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate pearson.comwordpress.com.

Considering the substitution pattern of 6-isopropyl-2-naphthoic acid, the C6-isopropyl group will direct incoming electrophiles to the C5 and C7 positions (ortho) and the C2 position (para, which is already substituted). The C2-carboxylic acid group will direct to the C1, C3, and C7 positions (meta). The combined directing effects would likely favor substitution at the C5 and C7 positions. However, steric hindrance from the peri-position (C4) might disfavor substitution at C5. Therefore, the C7 position is a likely site for electrophilic attack.

Common Electrophilic Aromatic Substitution Reactions:

Nitration: Introduction of a nitro group (-NO₂) can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitro group can subsequently be reduced to an amino group (-NH₂), providing a handle for further functionalization.

Halogenation: Bromination or chlorination can be carried out using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).

Friedel-Crafts Acylation: The introduction of an acyl group (-COR) can be accomplished using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. This is a useful method for creating new carbon-carbon bonds.

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 7-Nitro-6-isopropyl-2-naphthoic acid |

| Bromination | Br₂, FeBr₃ | 7-Bromo-6-isopropyl-2-naphthoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 7-Acyl-6-isopropyl-2-naphthoic acid |

It is important to note that the harsh conditions of some electrophilic aromatic substitution reactions may not be compatible with the carboxylic acid group, potentially requiring protection-deprotection strategies.

Synthesis of Chiral Analogues and Enantioselective Approaches

The synthesis of chiral analogues of 6-isopropyl-2-naphthoic acid can introduce stereocenters that may be crucial for specific biological interactions. While the parent molecule is achiral, chirality can be introduced through modifications of the isopropyl group or by introducing chiral substituents on the naphthalene ring.

Modification of the Isopropyl Group:

While direct enantioselective functionalization of the isopropyl group is challenging, it is conceivable to synthesize chiral analogues by starting from chiral precursors. For example, a synthetic route could be designed that utilizes a chiral building block to construct the 6-substituted naphthalene ring system.

Enantioselective Reactions on the Naphthalene Ring:

The development of enantioselective methodologies for the synthesis of chiral analogues of 6-isopropyl-2-naphthoic acid remains an area for future research and could lead to the discovery of novel compounds with enhanced biological activity.

Theoretical and Computational Chemistry of 2 Naphthalenecarboxylic Acid, 6 1 Methylethyl

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. For 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-, these calculations can predict its chemical reactivity and stability. ajpchem.orgmdpi.com By solving approximations of the Schrödinger equation, it is possible to determine various physicochemical properties that govern the molecule's behavior.

Detailed computational studies on substituted naphthoic acids have demonstrated the significant influence of substituents on the reactivity and biological activity of the aromatic system. ajpchem.org Quantum mechanical calculations are employed to assess a range of physicochemical parameters. ajpchem.org These descriptors, including total energy, HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap, chemical hardness, and dipole moment, provide a quantitative measure of the molecule's reactivity. ajpchem.org

The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical stability of the molecule; a larger gap implies higher stability and lower reactivity. The energies of these frontier orbitals also indicate the molecule's electron-donating (HOMO) and electron-accepting (LUMO) capabilities. For 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-, the electron-donating nature of the isopropyl group is expected to influence the electron density distribution across the naphthalene (B1677914) ring system and affect these frontier orbital energies.

Table 1: Calculated Physicochemical Properties for Reactivity Assessment

| Property | Description | Predicted Influence on 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized geometry. | A lower value indicates higher stability of the molecular structure. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Chemical Hardness | Resistance to change in electron distribution. | Calculated from the HOMO-LUMO gap; higher hardness indicates lower reactivity. |

| Electronegativity | The power of an atom or molecule to attract electrons. | Influences the nature of intermolecular interactions. |

This table is illustrative, showing the types of data generated from quantum mechanical calculations as described in the cited literature.

Molecular Dynamics Simulations of Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. researchgate.net By simulating the movements of atoms over time, MD can explore the conformational landscape of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-, and its interactions with its environment, such as solvent molecules or biological macromolecules. nih.govfrontiersin.org

The conformational flexibility of this molecule is primarily centered around the rotatable bonds of the carboxylic acid and isopropyl groups. The orientation of the carboxylic acid group relative to the naphthalene ring can be crucial for its interaction with target proteins. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformational states (rotamers). researchgate.net

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a computationally efficient quantum mechanical method widely used to investigate chemical reactions. mdpi.commdpi.com For 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-, DFT can be employed to map out the potential energy surface of reactions it might undergo, such as esterification or amidation of its carboxylic acid group.

DFT calculations are particularly powerful for locating and characterizing the geometry and energy of transition states, which are the highest energy points along a reaction pathway. rsc.org The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By modeling the interaction of the naphthoic acid with a reactant, DFT can elucidate the step-by-step mechanism of the transformation. rsc.org For instance, in a reaction with an alcohol, DFT could clarify whether the reaction proceeds through a concerted or a stepwise mechanism, and it can identify the key intermediate structures. rsc.org

These studies provide a molecular-level understanding that is fundamental for optimizing reaction conditions or designing derivatives with altered reactivity. mdpi.com

In Silico Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR)

Computational methods can predict various spectroscopic properties of molecules, providing a valuable tool for interpreting experimental data or for identifying unknown compounds. Quantum-chemical calculations, often using DFT, can simulate the UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectra of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-.

Studies on similar molecules, like 6-bromo-2-naphthoic acid, have shown that theoretical calculations can be in good agreement with experimental spectroscopic results. researchgate.netnih.gov

UV-Vis Spectroscopy: The prediction of the UV-Vis spectrum involves calculating the electronic transition energies and oscillator strengths. For this molecule, the calculations would model the π-π* transitions within the naphthalene aromatic system, which are responsible for its characteristic absorption bands.

IR Spectroscopy: The IR spectrum is simulated by calculating the vibrational frequencies of the molecule. Each peak in the calculated spectrum corresponds to a specific vibrational mode, such as the O-H stretch of the carboxylic acid, the C=O stretch, and various C-H and C-C vibrations within the aromatic ring and alkyl substituent.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted spectrum can help in assigning the peaks in an experimental NMR spectrum to specific atoms in the molecule.

Table 2: Predicted Spectroscopic Data for 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-

| Spectrum | Parameter | Predicted Value/Region | Corresponding Functional Group/Transition |

|---|---|---|---|

| UV-Vis | λ_max | ~250-350 nm | π-π* transitions of the naphthalene ring |

| IR | Wavenumber (cm⁻¹) | ~3000-3300 | O-H stretch (carboxylic acid) |

| IR | Wavenumber (cm⁻¹) | ~1680-1710 | C=O stretch (carboxylic acid) |

| ¹H NMR | Chemical Shift (ppm) | ~12.0-13.0 | -COOH proton |

This table presents illustrative data based on typical values for the functional groups present and findings for similar compounds in the literature. researchgate.netnih.gov

Computational Approaches for Structure-Activity Relationship (SAR) Prediction of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- Derivatives

Computational methods are essential in modern drug discovery for predicting how modifications to a molecule's structure will affect its biological activity, a concept known as the structure-activity relationship (SAR). researchgate.netnih.gov For derivatives of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-, in silico techniques can guide the design of new compounds with improved properties. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govnih.gov This method is used to understand the mechanistic basis of a ligand's activity by visualizing its interactions within the binding site. frontiersin.org

The process involves placing the 3D structure of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- into the active site of a target protein and using a scoring function to estimate the binding affinity. nih.gov The scoring function evaluates factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this molecule, key interactions would likely involve the carboxylic acid group forming hydrogen bonds or salt bridges with polar residues in the binding site, while the naphthalene ring and isopropyl group engage in hydrophobic interactions.

Docking studies can be used to screen a virtual library of derivatives to prioritize which compounds to synthesize and test, based on their predicted binding scores. nih.govbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.govmdpi.com The goal is to create a predictive model that can estimate the activity of new, untested compounds. researchgate.net

To build a QSAR model for derivatives of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-, one would first need a dataset of compounds with measured biological activities. mdpi.com For each compound, a set of molecular descriptors is calculated. These can include electronic properties (from quantum mechanics), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). ajpchem.org

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find the best correlation between the descriptors and the activity. mdpi.com The resulting QSAR equation provides mechanistic insight by revealing which properties are most important for activity. For example, a model might show that increased hydrophobicity in a certain region of the molecule leads to higher potency, guiding further design efforts.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2 Naphthalenecarboxylic Acid, 6 1 Methylethyl

High-Resolution Mass Spectrometry for Isotopic Fingerprinting and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), which allows for the calculation of a unique elemental formula. For the target compound (C₁₄H₁₄O₂), the expected exact mass can be calculated and compared against the experimental value to confirm its identity.

Isotopic fingerprinting, a key feature of HRMS, involves analyzing the relative abundance of isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O). The distinct isotopic pattern serves as a secondary confirmation of the elemental formula. The theoretical and observed isotopic distributions for the molecular ion [M+H]⁺ or [M-H]⁻ of 6-isopropyl-2-naphthoic acid must match closely to validate the proposed structure.

Furthermore, HRMS is crucial for identifying metabolites in biological systems. Potential metabolic transformations of 6-isopropyl-2-naphthoic acid include hydroxylation of the naphthalene (B1677914) ring or oxidation of the isopropyl group. HRMS can detect these metabolites by identifying ions corresponding to the mass of the parent compound plus the mass of added atoms (e.g., +15.9949 Da for the addition of an oxygen atom). The high mass accuracy allows for the confident assignment of elemental formulas to these metabolic products, facilitating the elucidation of metabolic pathways. nih.gov

Table 1: Theoretical HRMS Data for 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-

| Ion Type | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₁₄H₁₄O₂ | 214.09938 |

| [M+H]⁺ | C₁₄H₁₅O₂⁺ | 215.10666 |

| [M-H]⁻ | C₁₄H₁₃O₂⁻ | 213.09215 |

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive connectivity map of a molecule. For 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional (COSY, HSQC, HMBC) NMR experiments is required for complete structural assignment. bmrb.io

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring and the aliphatic protons of the isopropyl group. The isopropyl group will present as a characteristic septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The aromatic region will display a set of coupled doublets and singlets, and their specific splitting patterns and chemical shifts are used to confirm the 2,6-disubstitution pattern.

The ¹³C NMR spectrum will show 14 distinct carbon signals, corresponding to the ten carbons of the naphthalene ring, the carboxyl carbon, and the three carbons of the isopropyl group.

Multi-dimensional NMR experiments are then used to assemble the molecular puzzle:

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the isopropyl group and identifying adjacent protons on the naphthalene ring. bmrb.io

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the final structure, for instance, by showing a correlation from the isopropyl methine proton to the C-6 carbon of the naphthalene ring, and from the aromatic protons adjacent to the carboxylic acid to the carboxyl carbon. bmrb.io

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| COOH | ~172 | ~12.5 | br s |

| C-1 | ~128 | ~8.1 | d |

| C-2 | ~130 | - | - |

| C-3 | ~125 | ~7.9 | d |

| C-4 | ~129 | ~7.8 | d |

| C-5 | ~127 | ~7.7 | d |

| C-6 | ~148 | - | - |

| C-7 | ~126 | ~7.4 | dd |

| C-8 | ~128 | ~7.8 | d |

| C-9 | ~135 | - | - |

| C-10 | ~132 | - | - |

| CH(CH₃)₂ | ~34 | ~3.1 | septet |

Note: Predicted values are estimates based on data for 2-naphthoic acid and substituent effects. Actual values may vary. bmrb.iochemicalbook.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Polymorphism Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. thermofisher.com These two techniques are complementary and together allow for a comprehensive vibrational analysis. sapub.orgresearchgate.netnih.gov

For 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-, the FT-IR and Raman spectra will be dominated by characteristic vibrations:

Carboxylic Acid Group: A strong, broad O-H stretching band in the FT-IR spectrum around 2500-3300 cm⁻¹, and a very strong C=O stretching vibration around 1680-1710 cm⁻¹. researchgate.netnih.gov

Naphthalene Ring: A series of C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching bands in the 1400-1650 cm⁻¹ region. researchgate.netnih.gov

Isopropyl Group: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1365-1385 cm⁻¹.

Vibrational spectroscopy is also a powerful, non-destructive technique for studying polymorphism—the ability of a solid to exist in multiple crystalline forms. researchgate.net Different polymorphs of a compound will have different arrangements of molecules in the crystal lattice, leading to subtle but measurable differences in their vibrational spectra. These differences are often most apparent in the low-frequency (fingerprint) region of the Raman and FT-IR spectra, where lattice vibrations and subtle conformational changes are observed. By comparing the spectra of different batches, one can identify and characterize different polymorphic forms, which is critical as polymorphs can have different physical properties. researchgate.net

Table 3: Key Vibrational Frequencies for 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | FT-IR |

| Carboxylic Acid | C=O stretch | 1680-1710 | FT-IR, Raman |

| Aromatic | C-H stretch | 3000-3100 | FT-IR, Raman |

| Aromatic | C=C stretch | 1400-1650 | FT-IR, Raman |

| Isopropyl | C-H stretch | 2850-2970 | FT-IR, Raman |

Source: Data extrapolated from studies on 2-naphthoic acid and general spectroscopic principles. researchgate.netnih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles, confirming the molecular structure of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- beyond any doubt. researchgate.net

Table 4: Representative Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, C2/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Molecules per unit cell (Z) | Integer (e.g., 2, 4) |

| Calculated Density (ρ) | g/cm³ |

Development of Advanced Chromatographic Methodologies for Purity and Isomeric Separation

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- and for separating it from potential isomers and impurities. researchgate.netresearchgate.netresearcher.life

For purity analysis, a reversed-phase HPLC (RP-HPLC) method is typically employed. helixchrom.com In this method, the compound is separated on a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with an acidic modifier like formic or phosphoric acid to ensure the carboxylic acid is in its protonated form. sielc.com Detection is commonly performed using a UV detector, set to a wavelength where the naphthalene ring exhibits strong absorbance (e.g., ~255 nm). helixchrom.com

This technique is also crucial for isomeric separation. The synthesis of 6-isopropyl-2-naphthoic acid could potentially yield other positional isomers (e.g., 7-isopropyl-2-naphthoic acid). A well-developed HPLC method can effectively separate these isomers, allowing for their quantification and the determination of the isomeric purity of the main product.

While 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- is not chiral, chiral HPLC is an advanced chromatographic technique that would be indispensable if chiral starting materials were used or if chiral derivatives were formed. nih.gov Chiral stationary phases (CSPs) can separate enantiomers, which is critical in many applications where enantiomers may have different biological activities. researchgate.netcsfarmacie.cz The separation mechanism on CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. sigmaaldrich.com

Table 5: Typical RP-HPLC Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~255 nm |

Advanced Materials Science Applications of Naphthalene Carboxylic Acid Derivatives

Incorporation of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- into Polymer Systems and Hybrid Materials

The rigid, planar structure of the naphthalene (B1677914) core makes 2-Naphthalenecarboxylic acid derivatives valuable monomers for the synthesis of high-performance polymers, particularly wholly aromatic polyesters. While direct polymerization studies of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- are not extensively detailed, the behavior of analogous compounds like 6-hydroxy-2-naphthoic acid provides significant insight into its potential applications. These monomers are incorporated into polymer backbones to enhance thermal stability, mechanical strength, and liquid crystalline properties.

The synthesis of such polyesters typically involves melt polycondensation. For instance, copolyesters prepared from monomers like 6-hydroxy-5-phenyl-2-naphthoic acid and 4-hydroxybenzoic acid exhibit high melting temperatures and form liquid crystalline mesophases. acs.org The planarity of the naphthalene moiety is credited with enhancing the crystallinity and thermal characteristics of these polymers. acs.org The introduction of a 6-(1-methylethyl)- group onto the 2-naphthalenecarboxylic acid structure would be expected to influence the resulting polymer's properties by introducing a bulky, non-polar side group. This could disrupt chain packing, potentially lowering the melting point while improving solubility in organic solvents, a common strategy for enhancing the processability of rigid-rod polymers.

Hybrid materials, which combine inorganic components with organic polymers, can also leverage naphthalene carboxylic acid derivatives. These derivatives can be used to functionalize inorganic clusters or nanoparticles before their incorporation into a polymer matrix. researchgate.net The carboxylic acid group provides a convenient anchor for binding to metal oxide surfaces, while the naphthalene core enhances the thermal and mechanical stability of the interface between the organic and inorganic phases. The isopropyl group would further modify this interface, increasing its hydrophobicity.

Table 1: Properties of Polymers Derived from Related Naphthalene Carboxylic Acid Monomers

| Monomer | Polymer Type | Key Properties | Potential Influence of 6-(1-methylethyl)- Group |

| 6-Hydroxy-2-naphthoic acid | Homopolyester / Copolyester | High thermal stability, liquid crystallinity, high melting point | Improved solubility, modified chain packing, enhanced processability |

| 2,6-Naphthalenedicarboxylic acid | Polyester (e.g., PEN) | High gas barrier properties, good hydrolytic stability | Increased free volume, altered mechanical properties |

| 6-Acetyloxy-2-naphthalenecarboxylic acid | Copolyester | Forms liquid crystalline phases | Disruption of crystallinity, improved solubility in organic solvents |

Optoelectronic Properties and Development of Sensor Platforms

The naphthalene moiety is an excellent fluorophore, characterized by high quantum yields and sensitivity to its local environment. This makes 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- a promising candidate for the development of advanced sensor platforms. The fluorescence of naphthalene derivatives can be modulated by various external stimuli, including the presence of metal ions, changes in pH, and interactions with other molecules.

Research on related naphthalene-based compounds has demonstrated their efficacy as fluorescent chemosensors. For example, systems based on naphthalene derivatives have been designed for the highly selective and sensitive detection of metal ions like Al³⁺ and Cu²⁺. nih.govrsc.org The sensing mechanism often involves a process known as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF), where the binding of the target analyte to a receptor site alters the electronic structure of the fluorophore, leading to a significant change in fluorescence intensity ("turn-on" or "turn-off" response). rsc.org

In the context of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-, the carboxylic acid group can serve as a binding site for cations, while the naphthalene core acts as the signaling unit. The bulky isopropyl group could be leveraged to create specific binding pockets, potentially enhancing the selectivity of the sensor for a particular analyte by introducing steric hindrance that disfavors the binding of other species. Furthermore, coordination polymers and Metal-Organic Frameworks (MOFs) constructed from naphthalene carboxylate ligands have been shown to function as effective luminescence sensors for detecting ions like Fe³⁺ in solution. nih.gov

Table 2: Characteristics of Naphthalene-Based Fluorescent Sensors

| Sensor Type | Target Analyte | Sensing Mechanism | Potential Role of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- |

| Small Molecule Chemosensor | Metal Ions (e.g., Al³⁺) | Chelation-Enhanced Fluorescence (CHEF) | Carboxylic acid as binding site; isopropyl group to enhance selectivity. |

| Coordination Polymer | Metal Ions (e.g., Fe³⁺) | Luminescence Quenching | Ligand for framework construction; modulation of photophysical properties. |

| Two-Photon Probe | Nitroxyl (HNO) | Off-On Fluorescence Response | Core fluorophore structure for high sensitivity and deep tissue imaging. rsc.org |

Supramolecular Assembly and Self-Assembled Structures Based on 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-

Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding and π–π stacking, to organize molecules into well-defined, higher-order structures. 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- possesses the key functional groups required for directed self-assembly. The carboxylic acid moiety is a robust and highly directional hydrogen-bonding unit, capable of forming predictable dimeric synthons (R²₂(8) motif). mdpi.com

The large, electron-rich naphthalene ring system facilitates π–π stacking interactions, which further guide the arrangement of molecules in the solid state. The interplay between these forces directs the formation of complex architectures like one-dimensional chains, two-dimensional sheets, or three-dimensional networks. mdpi.com Studies on related naphthalene dicarboxamides show the formation of one-dimensional hydrogen-bonded ladders. mdpi.com

The presence of the 6-(1-methylethyl)- substituent would play a crucial role in modulating these self-assembly processes. Its steric bulk would influence the geometry of the π–π stacking, potentially increasing the distance between aromatic planes or forcing a slipped-stack arrangement. This can be used to tune the crystal packing and, consequently, the material's bulk properties. The non-polar nature of the isopropyl group can also be used to control solubility and to direct the assembly process in different solvent systems.

Design and Synthesis of Metal-Organic Frameworks (MOFs) Utilizing the Naphthalene Carboxylate Ligand

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The geometry, length, and functionality of the organic ligand are critical in determining the topology, pore size, and chemical properties of the resulting framework. Naphthalene carboxylates are excellent candidates for MOF ligands due to their rigidity and ability to form stable coordination bonds with a wide range of metal centers. mdpi.com

The use of naphthalene-2,6-dicarboxylate as a ligand has led to the synthesis of diverse MOF structures with interesting properties. For example, coordination modulation techniques have been used to synthesize six different yttrium(III) MOFs from this single ligand, each with a unique network structure and porosity. nih.govfrontiersin.org These materials demonstrate potential applications in areas such as gas storage and fluorescence sensing. frontiersin.org

Utilizing 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- as a ligand in MOF synthesis would introduce specific functionalities into the framework's pores. As a monodentate or potentially bidentate ligand (if the isopropyl group were modified), it would influence the dimensionality and connectivity of the network. The key contribution of the 6-(1-methylethyl)- group would be to impart hydrophobicity to the pores of the MOF. This could be highly advantageous for applications involving the selective adsorption of non-polar molecules from polar solvents or for catalysis of organic reactions where the exclusion of water from the active sites is beneficial.

Surface Functionalization and Nanotechnology Applications

Surface functionalization involves the modification of a material's surface to impart new properties or capabilities. nih.gov The carboxylic acid group of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- makes it an ideal molecule for anchoring to the surface of various nanomaterials, particularly metal oxides like titania (TiO₂) or zinc oxide (ZnO). This attachment can be achieved through the formation of carboxylate bonds with surface metal atoms, creating a self-assembled monolayer (SAM).

Functionalizing a surface with this molecule would cover it with a layer of oriented naphthalene units. This can be used to control the surface energy and wettability, with the isopropyl-substituted naphthalene core creating a more hydrophobic and non-polar surface. mdpi.com Such functionalized nanoparticles could be used as advanced fillers in polymer nanocomposites, where the organic layer improves dispersion and interfacial compatibility with the polymer matrix.

In the field of nanoelectronics, attaching aromatic molecules to semiconductor surfaces can alter their electronic properties. The naphthalene core provides a conjugated system that can participate in charge transfer processes at the interface. Therefore, nanoparticles functionalized with 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- could find applications in the development of novel electronic devices, sensors, or photocatalysts, where control over surface properties at the molecular level is essential.

Environmental Fate and Degradation Studies of Naphthalene Carboxylic Acid Derivatives

Photodegradation Pathways and Kinetics of Naphthalene (B1677914) Derivatives

Photodegradation, driven by sunlight, is a significant abiotic process that can lead to the transformation of aromatic compounds in the environment. The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals (OH•). mdpi.com For naphthalene and its derivatives, reactions with OH radicals are a primary photochemical decomposition pathway. tandfonline.com

Studies on gas-phase naphthalene have shown that its reaction with OH radicals leads to a rapid transformation, with a half-life of approximately 10 minutes in simulated environments. tandfonline.com This reaction initiates the breakdown of the aromatic structure, yielding a variety of oxidation products. In aqueous media, the photocatalytic degradation of naphthalene has been shown to follow pseudo-first-order kinetics, with the rate being influenced by factors such as pH, catalyst loading, and light intensity. ekb.eg For instance, the degradation rate is highest in basic media (pH 12). ekb.eg The presence of photosensitizers or photocatalysts like zinc oxide (ZnO) or titanium dioxide (TiO2) nanoparticles can significantly accelerate the degradation process, even under visible light. ekb.egnii.ac.jpresearchgate.net

The degradation of the naphthalene ring system can result in various intermediate and final products, as detailed in the table below.

Table 1: Identified Photodegradation Products of Naphthalene

This table lists products identified from the photodegradation of the parent compound, naphthalene, which may be relevant to the degradation of its derivatives.

| Product Name | Precursor/Conditions | Reference |

|---|---|---|

| 1,2-Benzenedicarboxaldehyde | Gas-phase reaction with OH radicals | tandfonline.com |

| Phthalic anhydride (B1165640) | Gas-phase reaction with OH radicals | tandfonline.com |

| Dibutyl phthalate | Aqueous photocatalysis with ZnO NPs | ekb.eg |

| Formic acid | Photodegradation of naphthalene-derived SOA | researchgate.net |

| Formaldehyde | Photodegradation of naphthalene-derived SOA | researchgate.net |

| 1-Naphthoic acid | Photocarboxylation | nii.ac.jp |

SOA: Secondary Organic Aerosol; NPs: Nanoparticles

While specific kinetic data for 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- are not available, its structure suggests it would be susceptible to similar photodegradation pathways. The naphthalene core would react with hydroxyl radicals, while the carboxylic acid and isopropyl groups would influence the compound's electronic properties and reactivity, potentially affecting the degradation rate and the specific byproducts formed.

Microbial Biodegradation Mechanisms and Pathways in Environmental Systems

Biodegradation by microorganisms is a critical pathway for the complete removal of organic pollutants from the environment. nih.gov This process is considered an eco-friendly, cost-effective, and sustainable alternative to physical and chemical remediation methods. nih.gov Numerous microbial species have evolved the metabolic capability to utilize naphthalene and its derivatives as a source of carbon and energy. stmjournals.com

A wide diversity of bacteria capable of degrading naphthalene has been isolated from various contaminated and pristine environments, including soil, river sediments, and groundwater. nih.gov The majority of these isolates belong to the phylum Proteobacteria, with the genus Pseudomonas being the most predominantly reported. nih.gov However, species from other phyla, including Actinobacteria, Firmicutes, and Bacteroidetes, have also demonstrated the ability to break down naphthalene-based compounds. nih.gov

Table 2: Genera of Bacteria Known to Degrade Naphthalene and its Derivatives

| Genus | Phylum | Reference |

|---|---|---|

| Pseudomonas | Proteobacteria | nih.gov |

| Xanthomonas | Proteobacteria | nih.gov |

| Serratia | Proteobacteria | stmjournals.com |

| Bacillus | Firmicutes | stmjournals.com |

| Clostridium | Firmicutes | nih.gov |

| Rhodococcus | Actinobacteria | nih.gov |

These microorganisms are typically isolated from contaminated sites through enrichment culture techniques, using naphthalene or its derivatives as the sole carbon source. stmjournals.com The most effective degraders are then identified using molecular techniques like 16S rRNA gene sequencing. stmjournals.com

The microbial breakdown of substituted naphthalenes like 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- can theoretically proceed via two primary routes: initial degradation of the alkyl side-chain or direct enzymatic attack on the aromatic ring system.

In the well-studied aerobic pathway for naphthalene, the initial step is catalyzed by a multi-component enzyme system, naphthalene dioxygenase, which incorporates both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. Subsequent enzymatic reactions lead to the formation of catechol, which is then processed through either ortho- or meta-cleavage pathways, ultimately funneling the carbon into central metabolic cycles like the TCA cycle.

For alkyl-substituted naphthalenes, an alternative pathway involving the oxidation of the side chain can occur. Studies on the anaerobic degradation of 2-methylnaphthalene (B46627) by sulfate-reducing bacteria have shown that the process is initiated by the addition of fumarate (B1241708) to the methyl group. This is followed by a series of reactions analogous to fatty acid β-oxidation, which converts the methyl group into a carboxyl group, forming 2-naphthoic acid as a key intermediate. This intermediate is then further reduced and the ring system is cleaved. It is highly plausible that the isopropyl group of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- could be degraded via a similar side-chain oxidation pathway under certain conditions.

The diverse metabolic capabilities of indigenous microbial populations can be harnessed for the cleanup of sites contaminated with naphthalene derivatives. nih.gov Bioremediation strategies are generally categorized as biostimulation, which involves adding nutrients or electron acceptors to enhance the activity of native degrading microorganisms, and bioaugmentation, where specific, highly efficient degrading microbes or consortia are introduced to the site. nih.gov

Research has shown that the anaerobic degradation of naphthalene in marine sediments can be significantly enhanced by the addition of biostimulating agents such as pig dung or NPK fertilizer. nih.gov In some cases, a combination of plants and bacteria (phytoremediation) can be employed, where plant roots provide a favorable environment for degrading bacteria, leading to higher removal efficiencies for contaminants like naphthalene. mdpi.com The success of any bioremediation strategy depends on a variety of site-specific physicochemical parameters, including pH, temperature, and the presence of other contaminants. mdpi.comresearchgate.net

Identification of Degradation Products and Environmental Metabolites

Identifying the intermediate products of degradation is essential for understanding the metabolic pathway and for assessing any potential toxicity of the metabolites. researchgate.net While specific degradation products for 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- have not been documented, predictions can be made based on established pathways for related compounds.

If degradation proceeds via attack on the aromatic ring, expected intermediates would include substituted catechols and salicylates, followed by ring-fission products. If the initial attack is on the isopropyl side chain, a series of oxidized intermediates would be expected, potentially leading to the formation of 2-naphthoic acid before the aromatic ring is degraded. nih.gov The table below lists metabolites identified from the degradation of analogous compounds.

Table 3: Potential and Identified Metabolites from Naphthalene Derivatives

| Metabolite | Potential Precursor | Degradation Type |

|---|---|---|

| 2-Naphthoic acid | 2-Methylnaphthalene | Anaerobic Biodegradation |

| Substituted Catechols | Naphthalene | Aerobic Biodegradation |

| Salicylic acid | Naphthalene | Aerobic Biodegradation |

| 1,2-Benzenedicarboxaldehyde | Naphthalene | Photodegradation |

Sorption and Transport Phenomena in Aquatic and Soil Matrices

The fate and transport of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- in the environment are heavily influenced by its sorption to soil and sediment particles. nih.gov Sorption controls the compound's concentration in the aqueous phase, thereby affecting its mobility, bioavailability, and susceptibility to degradation. mdpi.comnih.gov

For hydrophobic organic compounds like naphthalene, the primary sorbent in soil is the soil organic matter (SOM). frontiersin.orgresearchgate.net The sorption capacity is generally correlated with the organic carbon content of the soil. frontiersin.org However, the nature and quality of the organic matter also play a significant role; for instance, soils amended with peat have shown stronger sorption for naphthalene derivatives than soils amended with sewage sludge, despite having comparable organic carbon content. nih.gov Clay minerals typically have a lesser impact on the sorption of naphthalene compared to organic matter. frontiersin.org

The chemical structure of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- is amphiphilic, possessing both a hydrophobic part (the isopropyl-naphthalene moiety) and a hydrophilic, ionizable group (the carboxylic acid). This structure complicates its sorption behavior. The sorption of naphthoic acids is strongly dependent on pH. nih.gov At low pH, the carboxylic acid group is protonated and neutral, making the molecule more hydrophobic and increasing its tendency to sorb to organic matter. At higher pH, the group deprotonates to form a negatively charged carboxylate, which increases water solubility and mobility due to electrostatic repulsion from negatively charged soil surfaces.

Transport studies on naphthoic acids in soil columns have revealed that their movement is complex and cannot be described by simple equilibrium models. nih.gov Both physical nonequilibrium (due to slow diffusion into soil aggregates) and chemical nonequilibrium (due to slow sorption/desorption kinetics) are needed to accurately model their transport. nih.gov This indicates that a significant fraction of the compound can be retained in the soil matrix and released slowly over time, which has important implications for its long-term fate and potential for groundwater contamination.

Emerging Research Paradigms and Future Perspectives for 2 Naphthalenecarboxylic Acid, 6 1 Methylethyl Research

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of chemical research, offering powerful tools to predict molecular properties, optimize synthetic routes, and accelerate the discovery of new functional molecules within the naphthalene (B1677914) carboxylic acid family. nih.gov

Predictive Modeling of Physicochemical Properties: For compounds like 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-, ML models can predict a range of properties without the need for laborious and costly experimental work. By training algorithms on large datasets of known molecules, researchers can estimate parameters such as solubility, reactivity, and potential biological activity. nih.gov For instance, quantitative structure-property relationship (QSPR) models are being developed for various hydrocarbon mixtures, and similar approaches can be applied to predict the properties of specific naphthalene derivatives. researchgate.net This predictive capability is crucial in the initial stages of research for screening large virtual libraries of related compounds to identify candidates with desired characteristics.

The table below illustrates how different AI and ML approaches are being applied in chemical synthesis and discovery, with potential applications for naphthalene carboxylic acid research.

| AI/ML Application | Description | Relevance to Naphthalene Carboxylic Acid Research |

| Retrosynthesis Planning | AI algorithms predict a series of reactions to synthesize a target molecule from available starting materials. biopharmatrend.com | Designing efficient syntheses for complex derivatives of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-. |

| Reaction Outcome Prediction | ML models predict the products and yields of chemical reactions under specific conditions. | Optimizing reaction conditions to improve the yield and purity of naphthalene carboxylic acids. |

| Property Prediction (QSPR) | Algorithms estimate physicochemical and biological properties based on molecular structure. researchgate.net | Screening virtual libraries of naphthalene derivatives for desired properties before synthesis. |

| Catalyst Discovery | AI can accelerate the discovery of new catalysts for specific chemical transformations. | Identifying novel catalysts for the functionalization of the naphthalene core. |

High-Throughput Screening Methodologies for Novel Academic Applications

High-throughput screening (HTS) has become an indispensable tool in both industrial and academic research, enabling the rapid evaluation of large numbers of compounds for specific biological activities or material properties. ewadirect.com This methodology is particularly valuable for exploring the potential applications of a diverse class of molecules like naphthalene carboxylic acids.

A pertinent example is the use of HTS to identify novel chemical chaperones among hydroxynaphthoic acids, which are structurally related to 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-. In one study, a cell-based reporter assay was developed to screen chemical libraries for compounds that could ameliorate endoplasmic reticulum (ER) stress. nih.gov This screening identified several hydroxynaphthoic acids, such as 1-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid, as potent reducers of ER stress signals. nih.gov These findings highlight the potential of HTS to uncover new biological activities for naphthalene carboxylic acid derivatives.

The following table summarizes the findings from the high-throughput screening of hydroxynaphthoic acids for ER stress reduction.

| Compound | Effect on ER Stress | Significance |

| 1-Hydroxy-2-naphthoic acid | Potently decreased ER stress signals and down-regulated UPR markers. nih.gov | Identified as a novel and potent chemical chaperone with potential therapeutic applications. |

| 3-Hydroxy-2-naphthoic acid | Showed significant activity in reducing ER stress in the cell-based assay. nih.gov | Demonstrates that the naphthalene carboxylic acid scaffold is a promising starting point for developing ER stress modulators. |

| 6-Hydroxy-2-naphthoic acid | Also found to be effective in decreasing ER stress signals. nih.gov | Further supports the potential of this class of compounds in addressing conditions related to ER stress. |

The application of HTS is not limited to biological screening. In materials science, HTS can be used to rapidly assess the properties of new polymers or organic electronic materials derived from naphthalene carboxylic acids. This allows researchers to quickly identify promising candidates for further development.

Interdisciplinary Research Approaches for Comprehensive Understanding

A comprehensive understanding of the potential of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- and related compounds can only be achieved through interdisciplinary research. The inherent versatility of the naphthalene scaffold means that these molecules are of interest to chemists, biologists, materials scientists, and engineers. acs.org

Medicinal Chemistry and Chemical Biology: In the realm of life sciences, naphthalene derivatives are widely explored for their therapeutic potential. The naphthalene core is a feature of many approved drugs and bioactive natural products. nih.gov Interdisciplinary collaborations between synthetic chemists and biologists are crucial for designing, synthesizing, and evaluating new drug candidates based on the naphthalene carboxylic acid structure. For example, understanding the interaction of these molecules with biological targets requires expertise in both organic chemistry and molecular biology.

Materials Science and Engineering: Functionalized naphthalene derivatives, particularly naphthalene diimides, are of significant interest in the development of organic semiconductors, photovoltaic materials, and other advanced materials. acs.orgrsc.org The synthesis of these materials is the domain of organic chemists, while their characterization and incorporation into devices require the expertise of materials scientists and physicists. For instance, the study of charge transport in thin films of naphthalene-based materials is a collaborative effort involving synthesis, device fabrication, and physical measurements. rsc.org

Computational Chemistry and Experimental Science: The synergy between computational and experimental approaches is a powerful driver of modern chemical research. aalto.fi Density Functional Theory (DFT) calculations, for example, can provide insights into the electronic structure and properties of naphthalene derivatives, guiding experimental efforts. nih.govrsc.org This combination of theoretical prediction and experimental validation allows for a more rational design of molecules with specific functions.